molecular formula C4H9NO B112356 Azetidin-2-ylmethanol CAS No. 250274-91-0

Azetidin-2-ylmethanol

Cat. No. B112356
M. Wt: 87.12 g/mol
InChI Key: FTWWNKCHSPDIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-2-ylmethanol, also known as 2-Azetidinylmethanol or serinol, is a chiral derivative of azetidine. It has a molecular weight of 87.12 g/mol .


Molecular Structure Analysis

The molecular structure of Azetidin-2-ylmethanol is represented by the linear formula C4H9NO . The InChI code for this compound is 1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m1/s1 .


Physical And Chemical Properties Analysis

Azetidin-2-ylmethanol is a colorless or white to yellow liquid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Biological and Pharmacological Potential

Azetidin-2-ones, also known as β-lactams, exhibit a wide range of biological activities. These compounds have attracted researchers' attention for their diverse pharmacological properties, including antibiotic, anticancer, anti-diabetic, anti-inflammatory, and anticonvulsant activities. The comprehensive review of azetidin-2-ones includes various examples under different activity heads, along with their synthesis methods (Arya et al., 2014), (Pinto et al., 2020).

Antimicrobial Properties

Novel derivatives of azetidin-2-ones, specifically synthesized from benzothiazole, have shown moderate to good inhibition against pathogenic bacterial and fungal strains. These findings highlight the antimicrobial potential of azetidin-2-one derivatives (Gilani et al., 2016).

Applications in Drug Discovery

The introduction of azetidin-2-yl groups into heteroaromatic bases using radical addition methods (Minisci reaction) has shown significance in drug discovery. This process has been used for introducing azetidin-2-yl groups into systems used in drugs like gefitinib and hydroquinine, indicating its utility in synthesizing compounds for medical applications (Duncton et al., 2009).

Anti-Tubercular Activity

Azetidin-2-one derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds, particularly those with 1, 2, 4-triazole, showed promising results against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Thomas et al., 2014).

Antitumor Evaluation

A class of diaryl substituted azetidin-2-one derivatives was evaluated for antiproliferative activities, showing moderate to strong activities against human cancer cell lines. This research suggests the potential of these compounds as promising antitumor agents (Liang et al., 2021).

Synthesis for Biological Significance

The azetidin-2-one ring, recognized for its life-saving antibiotics, has also been explored for synthesizing biologically active new chemical entities. These entities exhibit activities like antimicrobial, antitubercular, anti-inflammatory, and more, showcasing the therapeutic potential of this compound (Ghuge & Murumkar, 2018).

Versatile Synthon for Synthesis

Azetidin-2-one serves as a versatile synthon in the synthesis of a wide range of biologically significant compounds. By exploiting its strain energy and the selective bond cleavage of its strained ring, it has been used as a building block in synthesizing diverse synthetic target molecules (Deshmukh et al., 2004).

Safety And Hazards

Azetidin-2-ylmethanol is classified under GHS07 for safety. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation .

Future Directions

Azetidin-2-ylmethanol has been studied for its potential use in various fields of research and industry. Recent advances in the synthesis and reactivity of azetidines have been reported, and these could provide future directions for the study of Azetidin-2-ylmethanol .

properties

IUPAC Name

azetidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWNKCHSPDIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570479
Record name (Azetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-2-ylmethanol

CAS RN

104587-62-4, 250274-91-0
Record name (Azetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-2-ylmethanol
Reactant of Route 2
Azetidin-2-ylmethanol
Reactant of Route 3
Azetidin-2-ylmethanol
Reactant of Route 4
Azetidin-2-ylmethanol
Reactant of Route 5
Azetidin-2-ylmethanol
Reactant of Route 6
Azetidin-2-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.